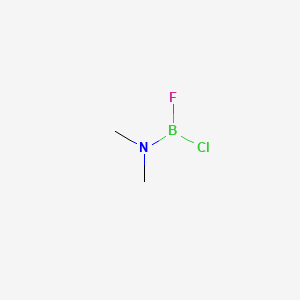

Dimethylaminofluorochloroborane

Description

Dimethylaminofluorochloroborane (C₂H₆NBFCl) is an organoboron compound featuring a boron atom bonded to fluorine, chlorine, and a dimethylamino group (N(CH₃)₂). This compound belongs to the class of mixed-halogenated boranes, which are pivotal in organic synthesis, catalysis, and materials science due to their Lewis acidity and tunable reactivity. Its structure enables diverse applications, including polymerization initiators and intermediates for pharmaceuticals .

Key properties:

- Molecular weight: ~156.35 g/mol (calculated).

- Reactivity: Strong Lewis acid due to electron-deficient boron center; reacts with nucleophiles like alcohols and amines.

- Stability: Sensitive to moisture and air, requiring inert storage conditions.

Properties

CAS No. |

38481-07-1 |

|---|---|

Molecular Formula |

C2H6BClFN |

Molecular Weight |

109.34 g/mol |

IUPAC Name |

N-[chloro(fluoro)boranyl]-N-methylmethanamine |

InChI |

InChI=1S/C2H6BClFN/c1-6(2)3(4)5/h1-2H3 |

InChI Key |

ONHCJZNFZZZDFD-UHFFFAOYSA-N |

Canonical SMILES |

B(N(C)C)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminofluorochloroborane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with boron trifluoride and boron trichloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of dimethylaminofluorochloroborane may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps maintain optimal reaction conditions and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Dimethylaminofluorochloroborane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form boron-containing oxides or reduction to yield boron hydrides.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products may include dimethylaminofluoroborane derivatives with various functional groups.

Oxidation Products: Boron oxides and related compounds.

Reduction Products: Boron hydrides and other reduced boron species.

Scientific Research Applications

Dimethylaminofluorochloroborane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as high thermal stability and electronic conductivity.

Biological Research: Researchers investigate its potential as a precursor for boron-containing drugs and imaging agents

Mechanism of Action

The mechanism by which dimethylaminofluorochloroborane exerts its effects involves interactions with various molecular targets:

Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of stable boron-containing complexes.

Pathways Involved: These interactions may affect cellular processes, such as enzyme activity and signal transduction pathways, by modifying the structure and function of target molecules

Comparison with Similar Compounds

Diphenylchloroborane (C₁₂H₁₀BCl)

Structural Similarities :

- Both compounds contain a boron atom bonded to chlorine and an organic substituent.

- Exhibit Lewis acidity, though Dimethylaminofluorochloroborane’s fluorine enhances electronegativity compared to Diphenylchloroborane’s phenyl groups .

Key Differences :

Research Findings :

- Diphenylchloroborane is widely used in cross-coupling reactions due to its stability with aryl groups, whereas Dimethylaminofluorochloroborane’s fluorine enhances reactivity in fluorination reactions .

Diborane (B₂H₆)

Structural Contrast :

- Diborane is a simpler boron hydride (B₂H₆), lacking halogen or organic substituents.

Comparative Reactivity :

| Property | Dimethylaminofluorochloroborane | Diborane |

|---|---|---|

| Stability | Air/moisture-sensitive | Pyrophoric |

| Use Cases | Organic synthesis | Reducing agent |

| Toxicity | Moderate | High (toxic gas) |

Research Notes:

Dichlorodifluoromethane (CCl₂F₂)

Functional Comparison :

- A chlorofluorocarbon (CFC) with distinct applications (refrigerants vs. organoboron reagents).

Key Distinctions :

| Property | Dimethylaminofluorochloroborane | Dichlorodifluoromethane |

|---|---|---|

| Chemical Class | Organoboron | Halocarbon |

| Environmental Impact | Low (degradable) | High (ozone-depleting) |

| Reactivity | Electrophilic boron center | Inert under standard conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.